6-Ethyl-7-methoxy-3-phenoxychromen-4-one
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Overview
Description
6-Ethyl-7-methoxy-3-phenoxychromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Mechanism of Action
Target of Action
This compound belongs to the class of oxygen-containing heterocycles and is a significant structural entity in a large class of medicinal compounds
Mode of Action
Compounds with similar structures have been known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The exact interaction of this compound with its targets and
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are numerous future directions for research on 6-Ethyl-7-methoxy-3-phenoxychromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a natural food additive or supplement, due to its antioxidant properties. Further research is needed to fully elucidate the mechanism of action of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one and to explore its potential therapeutic applications.
Synthesis Methods
6-Ethyl-7-methoxy-3-phenoxychromen-4-one can be synthesized via a multi-step process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction of the resulting compound with sodium methoxide and phenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
6-Ethyl-7-methoxy-3-phenoxychromen-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
6-ethyl-7-methoxy-3-phenoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)20-2)21-11-17(18(14)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFVXMAWVHFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.